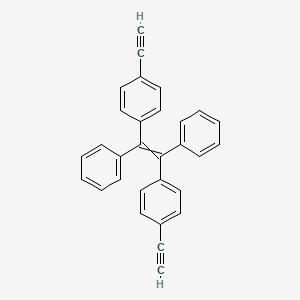

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

説明

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS 1240785-42-5) is a tetraphenylethylene (TPE) derivative featuring two ethynyl groups at the para positions of its phenyl rings. Its propeller-shaped structure inhibits π–π stacking, making it an ideal candidate for aggregation-induced emission (AIE) materials . The ethynyl groups enable versatile reactivity, such as Sonogashira coupling and azide-alkyne cycloaddition (click chemistry), facilitating its use in synthesizing polymers and covalent organic frameworks (COFs) .

特性

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHNLOXRRWTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene can be synthesized through a series of reactions involving the coupling of ethynyl and phenyl groups. One common method involves the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst to form carbon-carbon bonds between a terminal alkyne and an aryl halide . The reaction conditions typically include the use of a mild base and can be carried out at room temperature in aqueous media.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethynyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or electrophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Medicine: Investigated for its potential use in drug development and therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

作用機序

The mechanism of action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene involves its ability to participate in various chemical reactions due to the presence of ethynyl and phenyl groups. These groups can interact with molecular targets through mechanisms such as:

Electron transfer: Facilitating redox reactions.

Covalent bonding: Forming stable covalent bonds with other molecules.

Catalysis: Acting as a catalyst or co-catalyst in chemical reactions.

類似化合物との比較

Structural Features

- 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene : Ethynyl groups enable polymerization and functionalization, distinguishing it from other TPE derivatives .

- p-BTPATPE (1,2-bis[4-(diphenylamino)biphenyl-4-yl]-1,2-diphenylethene): Triphenylamine (TPA) peripheries enhance hole-transport properties, critical for field-effect transistors (FETs) .

- 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene : Methoxy substituents improve solubility but reduce electronic mobility compared to ethynyl or TPA groups .

- 1,2-Bis[4-(3-sulfonatopropoxyl)phenyl]-1,2-diphenylethene sodium salt : Sulfonate groups enable electrostatic interactions with proteins, useful in biosensing .

- Cationic TPE derivatives (e.g., 1,2-bis[4-(trimethylammonium)ethyl]phenyl-diphenylethene dibromide) : Quaternary ammonium groups facilitate interactions with biomolecules like bovine serum albumin (BSA) .

Optical Properties

All compounds exhibit AIE due to restricted intramolecular rotation in aggregated states:

- This compound : Used in COFs and polymers for photoluminescence .

- p-BTPATPE : Achieves near-unity solid-state fluorescence quantum efficiency, ideal for organic light-emitting diodes (OLEDs) .

- Sulfonated and cationic TPE derivatives : Show fluorescence turn-on upon protein binding, enabling bioimaging .

Electronic Properties

- p-BTPATPE : Exhibits exceptional hole mobility (2.6 × 10³ cm²/Vs) in FETs, surpassing most amorphous TPA-based materials (10⁴–10⁵ cm²/Vs) . Its HOMO level (-5.15 eV) aligns well with electrodes, enhancing charge injection .

- This compound : Polydiynes derived from this compound lack reported mobility data but demonstrate high refractive indices for optical applications .

Comparative Data Table

生物活性

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, commonly referred to as a tetraphenylethylene derivative, is a compound of significant interest in the fields of organic chemistry and materials science due to its unique photophysical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Overview

- Chemical Formula : C₃₀H₂₀

- Molecular Weight : 380.49 g/mol

- CAS Number : 1240785-42-5

- Appearance : Pale yellow powder

- Purity : >98%

The compound features a tetraphenylethylene core with two ethynyl groups that contribute to its distinctive properties, including aggregation-induced emission (AIE) characteristics which are crucial for various applications in photonics and sensing technologies .

This compound exhibits several biological activities that can be attributed to its structural features:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Phototoxicity : Under UV light exposure, the compound can generate reactive oxygen species (ROS), leading to cellular damage in targeted cancer cells while sparing normal cells .

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The findings indicated:

- Inhibition Rates : The compound exhibited a dose-dependent inhibition of cell growth with IC₅₀ values ranging from 10 to 30 µM across different cell lines.

- Mechanism : Flow cytometry analysis revealed that treatment led to an increase in sub-G1 phase population, indicating apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antioxidant Activity

Research conducted on the antioxidant properties highlighted:

- Free Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals with an IC₅₀ value of approximately 15 µM.

- Mechanism : The antioxidant effect is likely due to the electron-rich ethynyl groups that can donate electrons to neutralize free radicals.

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Anticancer & Antioxidant | 10 - 30 |

| Tetraphenylethylene | Limited biological activity | N/A |

| Ethynylbenzene | Moderate antioxidant | 25 - 50 |

This table illustrates the comparative biological activity of this compound against similar compounds.

Applications in Research

The biological activities of this compound have opened avenues for its application in:

Q & A

Q. How should researchers analyze contradictory data in aggregation-induced emission (AIE) studies?

- Troubleshooting :

- Confirm AIE activity via dynamic light scattering (DLS) to correlate emission intensity with nanoparticle size.

- Replicate experiments in rigorously degassed solvents to rule out oxygen quenching.

- Cross-validate using confocal microscopy for spatially resolved luminescence mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。